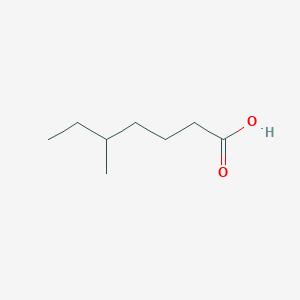

5-Methylheptanoic acid

Overview

Description

Synthesis Analysis

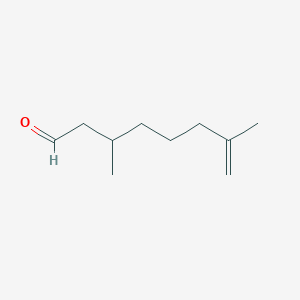

The synthesis of 5-methylheptanoic acid and its derivatives has been explored through various methodologies. For instance, an enantioselective synthesis approach for its derivative, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, utilizes asymmetric hydrogenation, highlighting the importance of chiral catalysts in achieving high enantiomeric excess (ee) (Burk et al., 2003). Additionally, a practical synthesis from (S)-citronellol to chiral 3-methyl-heptanoic acid demonstrates the potential for functional group manipulation in deriving this compound from optically active precursors (Breitenbach et al., 1996).

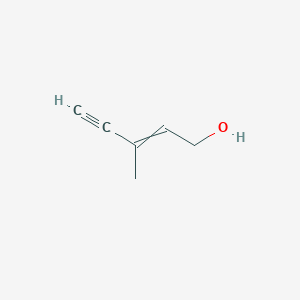

Molecular Structure Analysis

The molecular structure of 5-methylheptanoic acid and its analogs is crucial for their chemical functionality. Research has delved into the stereochemistry of its derivatives, as seen in the synthesis of (R)‐ and (S)‐3‐Methylheptanoic Acids from chiral methyl molecules, showcasing the importance of stereocontrol in chemical synthesis (Zhang et al., 2015).

Chemical Reactions and Properties

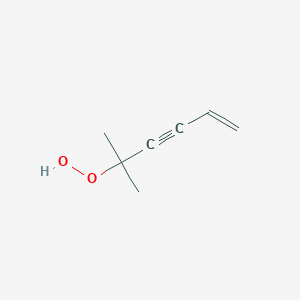

5-Methylheptanoic acid participates in diverse chemical reactions. The compound has been used in studies exploring the formation of etheno-2'-deoxyguanosine adducts from hydroperoxyeicosatetraenoic acid, suggesting its involvement in complex oxidative processes (Jian et al., 2005).

Scientific Research Applications

Monohydroxy Alcohols Study : A study investigated the relaxational behavior of 5-methyl-3-heptanol using rheology and dielectric spectroscopy. This study provides insights into the supramolecular dynamics of monohydroxy alcohols, which could be relevant for understanding the properties and applications of related compounds like 5-Methylheptanoic acid (Gainaru et al., 2014).

Anti-inflammatory Activities : 5-O-Methylhirsutanonol (5-MH) exhibited antioxidant and anti-inflammatory activities, including the inhibition of nitric oxide production and expression of inflammation-associated genes. These properties are vital in understanding the biological activities and potential therapeutic applications of structurally related compounds like 5-Methylheptanoic acid (Han et al., 2008).

Synthetic Improvements : Research has improved the synthetic method of 3-methylheptanoic acid, which is structurally similar to 5-Methylheptanoic acid. Understanding these synthetic pathways can be crucial for the large-scale production and application of these compounds in various fields (Li Wei, 2010).

Iso-Alkane Oxidation : A study on Pseudomonas cells adapted to 2-methylhexane showed rapid oxidation of 5-methylhexanoic and iso-valeric acids. This research provides valuable insights into the metabolic pathways and biodegradation of methylated fatty acids, which can inform environmental and industrial applications of similar compounds like 5-Methylheptanoic acid (Thijsse & Linden, 2006).

Myocardial Imaging Tracer : 5-Methyl-17-[18F]fluoroheptadecanoic acid (5-MFHA) was proposed as a myocardial imaging tracer for positron emission tomography (PET). Its characteristics and potential application in medical imaging could be relevant for compounds like 5-Methylheptanoic acid in diagnostic medicine (Takahashi et al., 1996).

Catalysis in Environmental Remediation : A study on biochar/iron oxide composite as a catalyst for the degradation of naphthenic acids suggests potential applications in environmental remediation. The degradation of complex organic compounds like 5-Methylheptanoic acid could be facilitated by such catalytic systems (Song et al., 2022).

Safety And Hazards

5-Methylheptanoic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

5-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-7(2)5-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTHHBCWUMTZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910211 | |

| Record name | 5-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylheptanoic acid | |

CAS RN |

1070-68-4 | |

| Record name | 5-Methylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

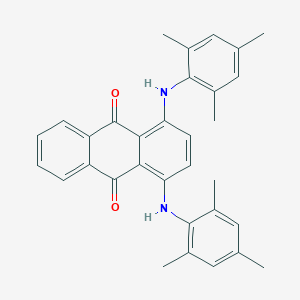

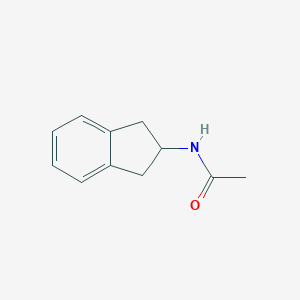

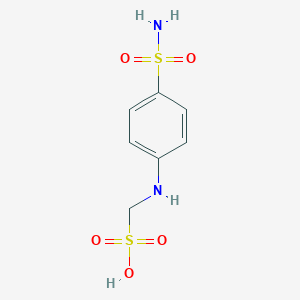

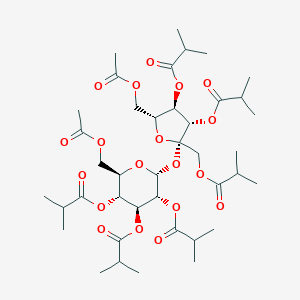

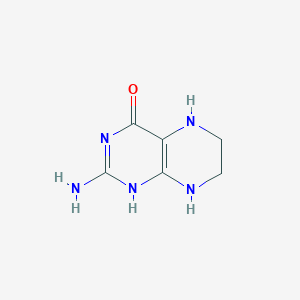

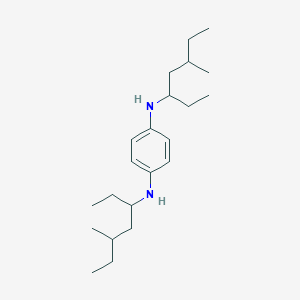

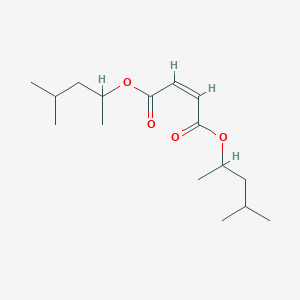

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.